NT 13
Overview
Description
Scientific Research Applications
NT 13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in modulating NMDAR activity and its effects on neuronal signaling.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
NT 13 is synthesized through peptide synthesis methods, specifically solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of this compound are L-threonine and L-proline .
Industrial Production Methods
Industrial production of this compound follows similar peptide synthesis protocols but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NT 13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Mechanism of Action
NT 13 exerts its effects by acting as a partial agonist of the N-methyl-D-aspartate receptor (NMDAR). It binds to the receptor and modulates its activity, leading to changes in neuronal signaling pathways. The activation of NMDARs can influence various cellular processes, including synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
Similar Compounds
L-threonyl-L-prolyl-L-prolyl-L-threonine: A similar tetrapeptide with slight variations in amino acid sequence.
N-methyl-D-aspartate (NMDA): A full agonist of NMDAR, unlike NT 13, which is a partial agonist.
D-cycloserine: Another partial agonist of NMDAR used in the treatment of anxiety and cognitive disorders
Uniqueness of this compound
This compound is unique due to its specific amino acid sequence and its partial agonist activity at NMDARs. This partial agonism allows for a more controlled modulation of receptor activity, potentially reducing the risk of excitotoxicity associated with full agonists like NMDA .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPAFWXMCKFIM-BSOLPCOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-93-5 | |
Record name | L-Threonyl-L-prolyl-L-prolyl-L-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NT 13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-THREONYL-L-PROLYL-L-PROLYL-L-THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A98MYD1EUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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